molecular formula C22H18N2O2S B11464190 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide

Cat. No.: B11464190
M. Wt: 374.5 g/mol
InChI Key: PROZMOMACONBQO-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include Dess-Martin periodinane (DMP) for oxidation and various catalysts for substitution reactions . The conditions often involve ambient temperature and specific solvents like ethanol or dimethyl formamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis by targeting the DprE1 enzyme . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide stands out due to its specific structure, which imparts unique properties and applications. Its ability to undergo various chemical reactions and its potential in drug discovery make it a valuable compound in scientific research .

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C22H18N2O2S/c1-14-7-5-10-17(20(14)26-2)21(25)23-16-9-6-8-15(13-16)22-24-18-11-3-4-12-19(18)27-22/h3-13H,1-2H3,(H,23,25)

InChI Key

PROZMOMACONBQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

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